Gly-arg-gly-asp-asn-pro

Descripción general

Descripción

El compuesto péptido arginina glicina ácido aspártico (GRGDNP) es una secuencia peptídica corta que desempeña un papel crucial en la adhesión, migración y señalización celular. Fue identificado por primera vez como la secuencia de reconocimiento mínima en la fibronectina por Pierschbacher y Ruoslahti en 1984 . Esta secuencia se encuentra en las matrices extracelulares adhesivas de varias células y se reconoce como un motivo común de reconocimiento celular . El péptido tiene una alta afinidad por el receptor de integrina heterodímero transmembrana αvβ3, que se sobreexpresa en el endotelio neoplásico activado .

Mecanismo De Acción

El mecanismo de acción del péptido arginina glicina ácido aspártico (GRGDNP) implica su interacción con los receptores de integrina, particularmente la integrina αvβ3 . El péptido se une a estos receptores, inhibiendo su interacción con la matriz extracelular (ECM). Esta unión promueve la apoptosis a través de la activación de cambios conformacionales que mejoran la activación y el autoprocesamiento de la pro-caspasa-3 . El péptido también juega un papel crucial en la adhesión, migración, crecimiento y diferenciación celular .

Análisis Bioquímico

Biochemical Properties

The RGD peptide (GRGDNP) is involved in several biochemical reactions, primarily through its interaction with integrin receptors. Integrins are transmembrane receptors that facilitate cell-extracellular matrix adhesion. The RGD peptide binds specifically to integrins such as αvβ3, αvβ5, and α5β1, which are overexpressed in various cancer cells and activated endothelial cells. This binding is crucial for cell adhesion, migration, and signaling. The interaction between the RGD peptide and integrins involves the recognition of the RGD sequence by the integrin’s ligand-binding domain, leading to conformational changes that activate intracellular signaling pathways .

Cellular Effects

The RGD peptide (GRGDNP) has significant effects on various cell types and cellular processes. It influences cell adhesion, migration, proliferation, and apoptosis. By binding to integrin receptors, the RGD peptide can activate signaling pathways such as the focal adhesion kinase (FAK) pathway, which is involved in cell survival and migration. Additionally, the RGD peptide can induce apoptosis in certain cell types by promoting the activation of pro-caspase-3 and its subsequent autoprocessing . This peptide also affects gene expression and cellular metabolism by modulating integrin-mediated signaling pathways.

Molecular Mechanism

The molecular mechanism of action of the RGD peptide (GRGDNP) involves its binding to integrin receptors on the cell surface. This binding triggers conformational changes in the integrin, leading to the activation of intracellular signaling cascades. The RGD peptide competitively inhibits the binding of natural ligands to integrins, thereby modulating cell adhesion and migration. Additionally, the RGD peptide can induce apoptosis by enhancing the activation of pro-caspase-3 through conformational changes . These molecular interactions highlight the peptide’s role in regulating cellular functions and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of the RGD peptide (GRGDNP) can vary over time. The stability and degradation of the peptide are critical factors that influence its long-term effects on cellular function. Studies have shown that the RGD peptide can maintain its activity for extended periods under controlled conditions. Its stability may be affected by factors such as temperature, pH, and enzymatic degradation . Long-term exposure to the RGD peptide has been observed to influence cell adhesion, migration, and apoptosis, with potential implications for tissue engineering and cancer therapy.

Dosage Effects in Animal Models

The effects of the RGD peptide (GRGDNP) in animal models are dose-dependent. At lower doses, the peptide can enhance cell adhesion and migration, promoting tissue repair and regeneration. At higher doses, the RGD peptide may induce apoptosis and inhibit cell proliferation, leading to potential toxic or adverse effects . These dosage effects highlight the importance of optimizing the concentration of the RGD peptide for therapeutic applications to achieve the desired outcomes without causing harm.

Metabolic Pathways

The RGD peptide (GRGDNP) is involved in various metabolic pathways, primarily through its interaction with integrin receptors. Upon binding to integrins, the peptide can modulate signaling pathways that regulate cellular metabolism, including the focal adhesion kinase (FAK) and mitogen-activated protein kinase (MAPK) pathways . These interactions can influence metabolic flux and the levels of metabolites within the cell, affecting processes such as cell growth, differentiation, and apoptosis.

Transport and Distribution

The transport and distribution of the RGD peptide (GRGDNP) within cells and tissues are mediated by its interaction with integrin receptors. Once bound to integrins, the peptide can be internalized and transported to various cellular compartments. This process is facilitated by endocytosis, where the peptide-receptor complex is engulfed by the cell membrane and transported into the cell . The distribution of the RGD peptide within tissues is influenced by factors such as receptor expression levels and the presence of extracellular matrix components.

Subcellular Localization

The subcellular localization of the RGD peptide (GRGDNP) is primarily determined by its binding to integrin receptors on the cell surface. Upon binding, the peptide can be internalized and localized to specific cellular compartments, such as endosomes and lysosomes . This localization is crucial for the peptide’s activity and function, as it allows the peptide to interact with intracellular signaling molecules and modulate cellular processes. Post-translational modifications and targeting signals may also play a role in directing the peptide to specific subcellular locations.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del péptido arginina glicina ácido aspártico (GRGDNP) generalmente se lleva a cabo mediante la síntesis de péptidos en fase sólida (SPPS). Este método implica la adición secuencial de aminoácidos protegidos a una cadena peptídica creciente anclada a una resina sólida . El proceso incluye los siguientes pasos:

Unión del primer aminoácido: El primer aminoácido, protegido en el grupo amino, se une a la resina.

Desprotección: Se elimina el grupo protector del grupo amino para permitir que el siguiente aminoácido se acople.

Acoplamiento: El siguiente aminoácido, también protegido en el grupo amino, se acopla a la cadena peptídica creciente.

Repetición: Los pasos 2 y 3 se repiten hasta que se obtiene la secuencia peptídica deseada.

Escisión: El péptido se escinde de la resina y se desprotege para obtener el producto final.

Métodos de producción industrial

En entornos industriales, la producción del péptido arginina glicina ácido aspártico (GRGDNP) se puede escalar utilizando sintetizadores de péptidos automatizados que siguen los mismos principios que SPPS. Estas máquinas pueden manejar múltiples ciclos de síntesis simultáneamente, aumentando la eficiencia y el rendimiento .

Análisis De Reacciones Químicas

Tipos de reacciones

El péptido arginina glicina ácido aspártico (GRGDNP) principalmente experimenta reacciones típicas de los péptidos, que incluyen:

Hidrólisis: Descomposición de los enlaces peptídicos en presencia de agua.

Oxidación: Oxidación de las cadenas laterales de los aminoácidos, particularmente los residuos de metionina y cisteína.

Reducción: Reducción de los puentes disulfuro en los residuos de cisteína.

Sustitución: Reacciones de sustitución que involucran las cadenas laterales de los aminoácidos.

Reactivos y condiciones comunes

Hidrólisis: Condiciones ácidas o básicas, a menudo utilizando ácido clorhídrico o hidróxido de sodio.

Oxidación: Peróxido de hidrógeno u otros agentes oxidantes.

Reducción: Ditiotreitol (DTT) u otros agentes reductores.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen fragmentos peptídicos más pequeños (de la hidrólisis), aminoácidos oxidados (de la oxidación) y péptidos reducidos (de la reducción).

Aplicaciones Científicas De Investigación

El péptido arginina glicina ácido aspártico (GRGDNP) tiene una amplia gama de aplicaciones en la investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria :

Química: Se utiliza como un péptido modelo en estudios de síntesis y modificación de péptidos.

Biología: Desempeña un papel en los estudios de adhesión, migración y señalización celular.

Medicina: Se utiliza en sistemas de administración de fármacos dirigidos, particularmente en la terapia del cáncer, donde mejora la capacidad de focalización de los nanoportadores a los receptores de integrina en las células cancerosas

Industria: Se emplea en el desarrollo de biomateriales para la ingeniería de tejidos y la medicina regenerativa.

Comparación Con Compuestos Similares

El péptido arginina glicina ácido aspártico (GRGDNP) es único en su alta afinidad por los receptores de integrina y su capacidad para promover la apoptosis a través de vías moleculares específicas . Compuestos similares incluyen otros péptidos RGD y péptidos que se unen a la integrina, como:

Cyclo(RGDfK): Un péptido cíclico con estabilidad y afinidad de unión mejoradas.

Péptidos RGD lineales: Variantes de la secuencia RGD con diferentes composiciones de aminoácidos.

iRGD (RGD internalizante): Un péptido que no solo se une a los receptores de integrina, sino que también penetra en los tejidos tumorales.

Estos compuestos similares comparten la capacidad de unirse a los receptores de integrina, pero difieren en su estabilidad, afinidad de unión y aplicaciones específicas.

Propiedades

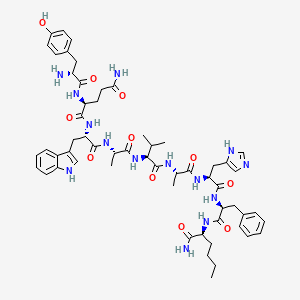

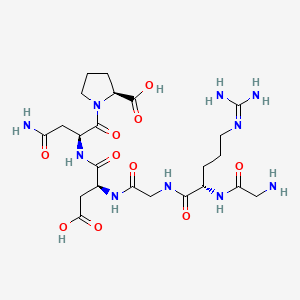

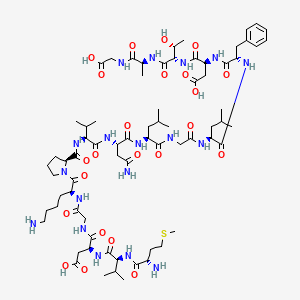

IUPAC Name |

(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38N10O10/c24-9-16(35)30-11(3-1-5-28-23(26)27)19(39)29-10-17(36)31-12(8-18(37)38)20(40)32-13(7-15(25)34)21(41)33-6-2-4-14(33)22(42)43/h11-14H,1-10,24H2,(H2,25,34)(H,29,39)(H,30,35)(H,31,36)(H,32,40)(H,37,38)(H,42,43)(H4,26,27,28)/t11-,12-,13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWAHAVYVGPRZJU-XUXIUFHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38N10O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

614.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

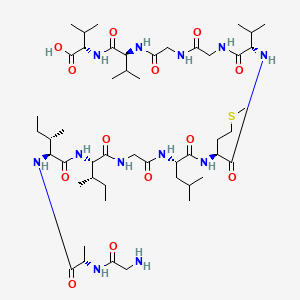

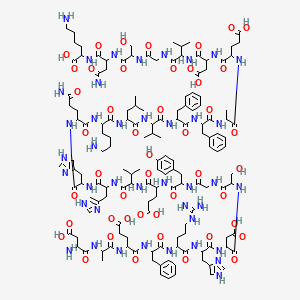

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

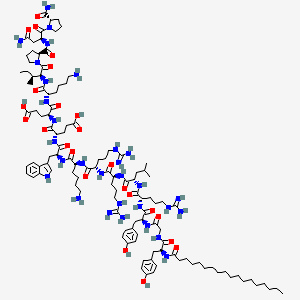

Feasible Synthetic Routes

A: GRGDNP primarily targets integrins, specifically α5β1 integrin, which are transmembrane receptors involved in cell adhesion and signaling. [, ] By binding to these integrins, GRGDNP can interfere with their normal function. For instance, in cardiac muscle cells, GRGDNP binding to α5β1 integrin has been shown to decrease contractile force, potentially through modulation of intracellular calcium levels and myofilament activation, a process influenced by PKCε. [, ]

ANone:

ANone: Research suggests potential therapeutic applications of GRGDNP in various areas:

A: While the provided research doesn't explicitly address GRGDNP's stability, peptides in general can be susceptible to degradation. Research suggests exploring different formulations like lyophilisates, liquid buffers, or even incorporating GRGDNP into artificial mother milk for improved stability and delivery. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

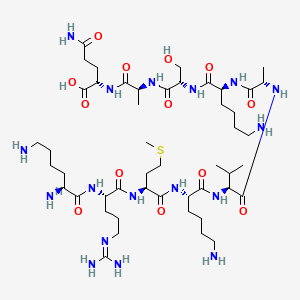

![(4S)-4-[[3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-2-[[(2S)-1-[(2S)-6-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-6-aminohexanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-5-amino-5-oxopentanoic acid](/img/structure/B612467.png)